3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate
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Overview
Description
3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a combination of bromophenyl, formamido, acetamido, and nitrobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves multiple steps, including electrophilic aromatic substitution, nitration, and bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromophenyl group can be involved in reduction reactions to form various derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and various reducing agents for reduction reactions. The conditions often involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, amines, and other functionalized aromatic compounds.
Scientific Research Applications
3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromophenyl and nitrobenzoate derivatives, such as:
- 2-Bromophenyl 4-nitrobenzoate
- 3-[(E)-({2-[(2-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate
Uniqueness
The uniqueness of 3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H17BrN4O6 |
---|---|
Molecular Weight |
525.3 g/mol |
IUPAC Name |
[3-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H17BrN4O6/c24-20-7-2-1-6-19(20)22(30)25-14-21(29)27-26-13-15-4-3-5-18(12-15)34-23(31)16-8-10-17(11-9-16)28(32)33/h1-13H,14H2,(H,25,30)(H,27,29)/b26-13+ |
InChI Key |
SZLYHTOVVZFFNX-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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